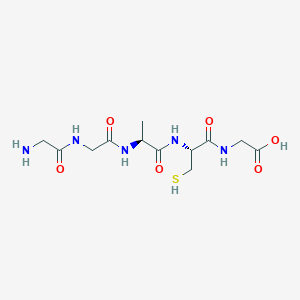
Glycylglycyl-L-alanyl-L-cysteinylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-alanyl-L-cysteinylglycine is a peptide compound composed of five amino acids: glycine, glycine, L-alanine, L-cysteine, and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanyl-L-cysteinylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
化学反应分析
Types of Reactions
Glycylglycyl-L-alanyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified functional groups.
科学研究应用
Glycylglycyl-L-alanyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, particularly in disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycylglycyl-L-alanyl-L-cysteinylglycine involves its ability to form disulfide bonds through the oxidation of the cysteine residue. This property is crucial for its role in stabilizing protein structures and modulating redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.
相似化合物的比较
Similar Compounds
Glycylglycyl-L-alanine: A simpler peptide with similar backbone structure but lacking the cysteine residue.
L-alanyl-L-cysteinylglycine: Contains the same amino acids but in a different sequence.
Glycyl-L-alanyl-L-cysteinylglycine: Similar structure but with a different arrangement of glycine residues.
Uniqueness
Glycylglycyl-L-alanyl-L-cysteinylglycine is unique due to the presence of both glycine and cysteine residues, which confer specific chemical reactivity and biological functions. The cysteine residue allows for the formation of disulfide bonds, making this compound particularly valuable in studies related to protein folding and stability.
属性
CAS 编号 |
651031-98-0 |
|---|---|
分子式 |
C12H21N5O6S |
分子量 |
363.39 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1 |
InChI 键 |
REPVGRCJDFHKSN-BQBZGAKWSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
规范 SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)

![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
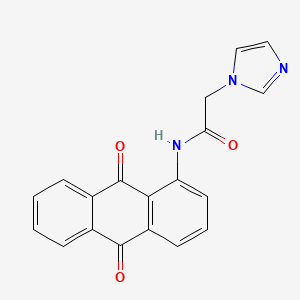
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
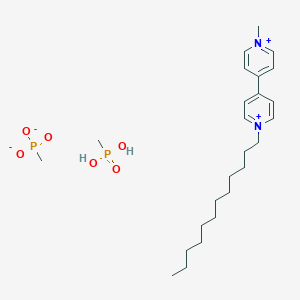


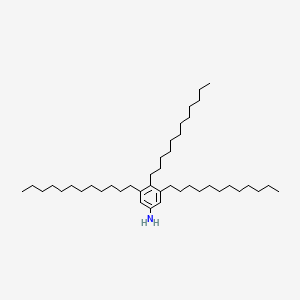
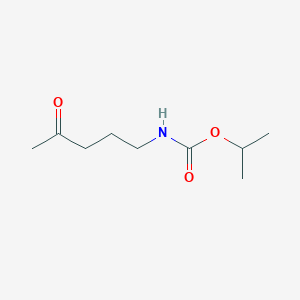
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
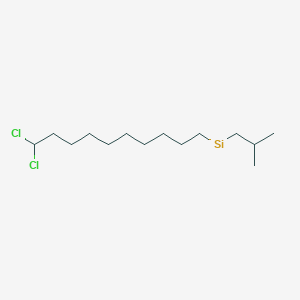

![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
